molecular formula C19H17Cl2N3O3S B4764619 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate

Cat. No.: B4764619
M. Wt: 438.3 g/mol
InChI Key: MLPRXLJZRUJSJH-UHFFFAOYSA-N
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Description

This compound is a quinazoline-derived carbamate ester featuring a 3,4-dichlorophenyl carbamate group linked via a sulfanyl-ethyl bridge to a 6-methoxy-4-methylquinazolin-2-yl moiety. Its molecular formula is C₁₉H₁₇Cl₂N₃O₃S, with a molecular weight of 454.34 g/mol (estimated).

Properties

IUPAC Name

2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3S/c1-11-14-10-13(26-2)4-6-17(14)24-18(22-11)28-8-7-27-19(25)23-12-3-5-15(20)16(21)9-12/h3-6,9-10H,7-8H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPRXLJZRUJSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCCOC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate typically involves multiple steps. One common method starts with the preparation of the quinazoline core. This can be achieved through the amidation and cyclization of 2-aminobenzoic acid derivatives. The resulting quinazoline derivative is then subjected to further functionalization to introduce the methoxy and methyl groups at the appropriate positions .

The next step involves the introduction of the sulfanyl group. This can be done by reacting the quinazoline derivative with a suitable thiol reagent under mild conditions. Finally, the carbamate group is introduced by reacting the intermediate with 3,4-dichlorophenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline core can produce dihydroquinazoline derivatives .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors involved in various biological pathways. The sulfanyl and carbamate groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group Variations

(a) Carbamate vs. Benzoate Derivatives

The compound 2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate (C₂₁H₁₉ClF₃N₃O₂, MW: 437.85 g/mol) shares the quinazoline-sulfanyl-ethyl backbone but replaces the 3,4-dichlorophenyl carbamate with a 4-fluorobenzoate ester. This substitution reduces chlorine content and introduces fluorine, which may alter lipophilicity and metabolic stability.

(b) Carbamate vs. Triazole Derivatives

Compounds such as propiconazole (C₁₅H₁₇Cl₂N₃O₂) and etaconazole (C₁₄H₁₅Cl₂N₃O₂) feature triazole rings instead of quinazoline cores. These triazoles are widely used as fungicides due to their inhibition of ergosterol biosynthesis. In contrast, the quinazoline-sulfanyl group in the target compound may confer distinct modes of action, possibly targeting acetylcholine esterase or other enzymes, given the carbamate group’s known role in inhibiting such systems .

Substituent Effects on Bioactivity

(a) Chlorine Substituents

The 3,4-dichlorophenyl group in the target compound is structurally analogous to dichlorophenyl moieties in herbicides like desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl) carbamate). Desmedipham inhibits photosynthesis by disrupting plastoquinone binding, suggesting that the dichlorophenyl carbamate in the target compound could similarly interfere with electron transport systems. However, the quinazoline-sulfanyl extension might modify solubility or target specificity .

(b) Methoxy and Methyl Groups

The 6-methoxy-4-methylquinazolin-2-yl group differentiates the target compound from simpler quinazoline derivatives. For example, metsulfuron methyl ester (a sulfonylurea herbicide) leverages methoxy and methyl groups to optimize herbicidal activity and soil persistence .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound 454.34 Quinazoline, Carbamate, Dichlorophenyl Agrochemical (hypothesized)
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate 437.85 Quinazoline, Benzoate, Fluorophenyl Research chemical
Propiconazole 342.22 Triazole, Dichlorophenyl Fungicide
Desmedipham 300.30 Carbamate, Phenyl Herbicide

Biological Activity

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy in medicinal applications.

Chemical Structure and Synthesis

The compound features a quinazoline moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the carbamate group and the introduction of the sulfanyl and dichlorophenyl substituents. The specific synthetic routes can vary but generally include:

  • Formation of the Quinazoline Core : The quinazoline structure is synthesized through condensation reactions involving anthranilic acid and formamide.
  • Introduction of Functional Groups : The methoxy and methyl groups are introduced via methylation reactions.
  • Formation of the Carbamate : The final step involves coupling the synthesized quinazoline with a carbamate moiety.

Anticancer Properties

Research indicates that compounds with quinazoline structures often exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinazoline can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's mechanism may involve:

  • Inhibition of Kinases : Quinazolines can act as kinase inhibitors, disrupting pathways essential for cancer cell survival.
  • Induction of Apoptosis : Certain studies have reported that these compounds can induce programmed cell death in various cancer cell lines.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • Mechanism of Action : The sulfanyl group in the compound may interact with bacterial enzymes, leading to inhibition of vital metabolic processes.
  • Case Studies : A study evaluating various derivatives found that certain modifications to the quinazoline structure enhanced antibacterial efficacy against resistant strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacterial strains
Enzyme InhibitionTargeting specific kinases

Research Findings

Recent studies have highlighted the potential therapeutic applications of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate:

  • Cytotoxicity Studies : Compounds similar in structure have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic potential.
  • Pharmacokinetics Research : Investigations into the absorption and metabolism of similar compounds suggest favorable pharmacokinetic profiles, which are crucial for their development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Formation of the quinazoline core via cyclization of substituted anthranilic acid derivatives under reflux with acetic anhydride .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using thiourea or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Carbamate linkage using (3,4-dichlorophenyl) isocyanate in dry dichloromethane with catalytic triethylamine .
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) and adjust solvent polarity, temperature, and stoichiometry to improve yields (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for confirming structural integrity and purity of the compound?

  • Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy group at C6, methyl at C4) and carbamate linkage via 1^1H and 13^{13}C shifts .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (e.g., [M+H]+^+ at m/z 436.08) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Approaches :

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate IC50_{50} values .
  • Enzyme inhibition studies : Test activity against kinases or proteases linked to quinazoline derivatives’ mechanisms .
  • Apoptosis induction : Use flow cytometry to assess caspase-3/7 activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response validation : Confirm activity across multiple concentrations to rule out false positives/negatives .
  • Purity verification : Re-test compounds with HPLC and NMR to exclude impurities or degradation products .
  • Multi-parametric analysis : Correlate structural analogs’ activities (e.g., substituent effects on the quinazoline ring) using QSAR models .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

  • Experimental Design :

  • Hydrolysis studies : Expose the compound to pH 3–10 buffers at 25–50°C; monitor degradation via LC-MS to identify products (e.g., free carbamate or sulfhydryl intermediates) .
  • Photolytic stability : Use UV irradiation (254 nm) in aqueous/organic solvents to simulate sunlight exposure .
  • Biotic transformation : Incubate with soil or microbial cultures to evaluate biodegradation rates .

Q. What strategies are effective for elucidating the molecular mechanism of action?

  • Approaches :

  • Molecular docking : Screen against kinase or receptor targets (e.g., EGFR) using AutoDock Vina; validate with binding affinity assays (SPR/ITC) .
  • Transcriptomic profiling : RNA-seq on treated cells to identify dysregulated pathways (e.g., cell cycle arrest genes) .
  • In vivo models : Use xenograft mice to correlate pharmacokinetics (plasma half-life) with tumor growth inhibition .

Q. How to design multi-parametric experiments to evaluate structure-activity relationships (SAR)?

  • Design Framework :

  • Varied substituents : Synthesize analogs with modified methoxy/methyl groups on the quinazoline ring or dichlorophenyl carbamate .
  • Activity matrix : Compare IC50_{50}, logP, and metabolic stability (microsomal assays) .
  • Computational modeling : Use Gaussian09 for DFT calculations to correlate electronic properties (e.g., HOMO-LUMO) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.